GSK046, also known as iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) proteins. [, , , , ] BET proteins play a role in regulating gene expression, and dysregulation of these proteins has been linked to various diseases, including cancer and inflammatory disorders. [, , , , ] While first-generation BET inhibitors targeted both BD1 and BD2 domains, GSK046 exhibits high selectivity for BD2, offering potential therapeutic advantages with a potentially improved safety profile. [, , , , ]
GSK046, also referred to as iBET-BD2, is a compound recognized for its selectivity as an inhibitor of the second bromodomain of bromodomain and extra-terminal domain proteins. These proteins play crucial roles in the regulation of gene expression through their interaction with acetylated lysine residues on histones. GSK046 has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt the function of oncogenic transcription factors.
GSK046 was developed as part of ongoing research into bromodomain inhibitors, particularly targeting the bromodomain and extra-terminal domain family. The compound's synthesis and characterization have been documented in various scientific publications, emphasizing its selective binding properties and potential clinical applications in cancer treatment .
GSK046 is classified as a bromodomain inhibitor, specifically targeting the second bromodomain of the bromodomain and extra-terminal domain family. This classification places it within a broader category of compounds that modulate epigenetic processes by interfering with protein-protein interactions essential for transcriptional regulation.
The synthesis of GSK046 involved a multi-step process designed to ensure high selectivity for the target bromodomain. The initial steps included the design of a chemical scaffold that mimics acetylated lysine, allowing for competitive binding to the bromodomain.
Technical Details:
GSK046 features a carefully designed molecular structure that enhances its binding affinity for the target bromodomain. The compound includes:
The molecular formula for GSK046 is CHNO, with a molar mass of approximately 302.34 g/mol. The compound's three-dimensional structure has been analyzed using X-ray crystallography, revealing critical interactions with the target protein .
GSK046 undergoes specific chemical reactions primarily related to its binding mechanism with bromodomains. Upon binding, it displaces acetylated histones from their respective sites on chromatin, effectively inhibiting transcriptional activation.
Technical Details:
GSK046 functions by selectively inhibiting the second bromodomain of bromodomain and extra-terminal domain proteins, particularly BRD4. This inhibition disrupts the recruitment of transcriptional machinery necessary for gene activation.
Experimental studies demonstrate that GSK046 significantly reduces the expression levels of oncogenes associated with BRD4 activity, such as MYC. The compound's efficacy has been validated through various assays, including cell viability tests and gene expression analyses .
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy confirm the integrity and purity of synthesized GSK046 .
GSK046 has significant potential in scientific research, particularly in cancer biology. Its primary applications include:
The ongoing research into GSK046 aims to elucidate its full therapeutic potential and refine its application in clinical settings .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: